palmitoleoyl-CoA

描述

准备方法

Synthetic Routes and Reaction Conditions: Palmitoleoyl-CoA is synthesized through the activation of palmitoleic acid. The process involves the reaction of palmitoleic acid with coenzyme A in the presence of ATP, resulting in the formation of this compound, AMP, and pyrophosphate . This reaction is catalyzed by palmitoyl-coenzyme A synthetase and proceeds through a two-step mechanism, with palmitoyl-AMP as an intermediate .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .

化学反应分析

Types of Reactions: Palmitoleoyl-CoA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce acetyl-CoA units through the process of β-oxidation.

Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.

Substitution: this compound can participate in substitution reactions, where the acyl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase.

Reduction: Involves the use of reducing agents like NADPH.

Substitution: Catalyzed by acyltransferases.

Major Products:

Oxidation: Acetyl-CoA units.

Reduction: Saturated fatty acyl-CoA derivatives.

Substitution: Various acylated molecules.

科学研究应用

Metabolic Regulation

Palmitoleoyl-CoA is involved in metabolic regulation, particularly in the modulation of insulin sensitivity and glucose metabolism. Research indicates that palmitoleic acid, the fatty acid from which this compound is derived, enhances insulin sensitivity in adipocytes and liver cells. This effect is attributed to the activation of signaling pathways that promote glucose uptake and lipid metabolism.

Case Study: Insulin Sensitivity

- Study : A study demonstrated that palmitoleic acid supplementation improved insulin sensitivity in obese mice.

- Findings : Mice receiving palmitoleic acid showed increased glucose uptake and reduced plasma insulin levels compared to controls, indicating a potential role for this compound in metabolic health .

Cell Signaling

This compound acts as a signaling molecule influencing various cellular processes. It participates in the post-translational modification of proteins through a process known as palmitoylation, which affects protein localization and function.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly concerning metabolic disorders and inflammation.

Table 1: Therapeutic Applications of this compound

Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it has been observed to inhibit lipoxygenases (LOX), which are implicated in inflammatory processes.

Inhibition Data

- Study : this compound was tested against human lipoxygenases.

- Results : It exhibited an IC50 value of approximately 2.0 µM against h5-LOX, indicating its potential as an anti-inflammatory agent .

Lipid Metabolism

This compound plays a crucial role in lipid metabolism by participating in β-oxidation processes within mitochondria. It serves as a substrate for various acyl-CoA dehydrogenases involved in fatty acid oxidation.

Mechanistic Insights

作用机制

Palmitoleoyl-CoA exerts its effects through its role as an acyl group carrier in fatty acid metabolism. It participates in the β-oxidation pathway, where it undergoes sequential cleavage reactions to generate acetyl-CoA units for energy production . Additionally, it acts as an allosteric regulator of key metabolic enzymes, influencing cellular signaling pathways and gene expression .

相似化合物的比较

Palmitoyl-CoA: An acyl-CoA thioester formed from palmitic acid.

Oleoyl-CoA: Another long-chain fatty acyl-CoA derived from oleic acid. It shares similar functions but has a different fatty acid composition.

Uniqueness: Palmitoleoyl-CoA is unique due to its unsaturated fatty acid chain, which imparts distinct biochemical properties and roles in cellular metabolism. Its involvement in both lipid biosynthesis and degradation highlights its versatility and importance in maintaining cellular lipid homeostasis .

生物活性

Palmitoleoyl-CoA, a long-chain unsaturated fatty acyl-CoA, plays a significant role in various metabolic pathways and cellular functions. This article delves into its biological activity, focusing on mechanisms of action, physiological effects, and its implications in health and disease.

Overview of this compound

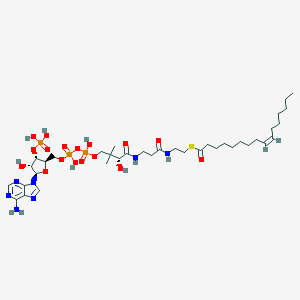

This compound (C16:1) is formed from palmitoleic acid and coenzyme A. It is involved in lipid metabolism and serves as a substrate for various enzymatic reactions, including fatty acid elongation and desaturation. Its structural formula is represented as follows:

-

AMP-Activated Protein Kinase (AMPK) Activation :

- This compound has been shown to activate AMPK, a crucial energy sensor in cells. Studies indicate that it increases AMPK activity by approximately threefold at physiological concentrations (around 1 μM) without requiring the presence of AMP, suggesting a unique activation mechanism distinct from traditional AMPK activators .

- The activation occurs independently of the γ-subunit AMP binding sites, indicating that this compound may bind to the allosteric activation site (ADaM site) on the β1-subunit of AMPK .

-

Regulation of Lipid Metabolism :

- As an acyl-CoA derivative, this compound plays a pivotal role in the regulation of lipid metabolism. It influences the activity of enzymes such as carnitine palmitoyltransferase I (CPT I), which is essential for fatty acid oxidation .

- The compound has been implicated in the modulation of lipogenesis and lipolysis in adipose tissue, thereby affecting overall energy homeostasis.

Physiological Effects

This compound exhibits several physiological effects that are critical for maintaining metabolic balance:

- Insulin Sensitivity : Research indicates that this compound may enhance insulin sensitivity in muscle and liver tissues, potentially offering protective effects against insulin resistance .

- Inflammation Modulation : It has been suggested that this compound can modulate inflammatory responses through its interaction with various signaling pathways, including those involving cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

- Study on Hepatocytes :

- Impact on Mitochondrial Function :

Comparative Analysis

The following table summarizes the biological activities and effects of various acyl-CoAs compared to this compound:

| Acyl-CoA | AMPK Activation | Insulin Sensitivity | Inflammatory Modulation | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Unique binding to AMPK β1-subunit |

| Palmitoyl-CoA | Yes | Moderate | Yes | More potent than this compound |

| Oleoyl-CoA | Yes | High | Moderate | Stronger anti-inflammatory properties |

| Stearoyl-CoA | Moderate | Low | Low | Less effective in metabolic regulation |

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYOCCWNZAOZTL-MDMKAECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316783 | |

| Record name | Palmitoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1003.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18198-76-0 | |

| Record name | Palmitoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is palmitoleoyl-CoA and what is its significance in biological systems?

A1: this compound, also known as palmitoleyl-CoA, is a naturally occurring fatty acyl-coenzyme A ester. It plays a crucial role in lipid metabolism, particularly as a key intermediate in the synthesis of more complex lipids such as triglycerides and phospholipids. [, , , , , , ]

Q2: What is the structure of this compound and its molecular formula and weight?

A2: this compound consists of a palmitoleic acid (16:1n7) molecule attached via a thioester linkage to coenzyme A. Its molecular formula is C₃₉H₇₀N₇O₁₇P₃S and its molecular weight is 918.05 g/mol. [, , , , ]

Q3: How does this compound interact with enzymes involved in lipid metabolism?

A3: this compound acts as a substrate for various enzymes involved in lipid metabolism. For instance, it is a substrate for elongases, enzymes that catalyze the extension of fatty acid chains, and for acyltransferases, enzymes responsible for transferring acyl groups from acyl-CoA molecules to other molecules such as glycerol-3-phosphate in phospholipid synthesis. [, , , ]

Q4: Are there different specificities for this compound among various acyltransferases?

A4: Yes, studies have shown varying affinities and preferences for this compound among different acyltransferases. For example, in rat liver microsomes, the partially purified 1-acylglycerophosphate acyltransferase demonstrates a higher preference for oleoyl-CoA over this compound, while the 2-acylglycerophosphate acyltransferase exhibits a greater selectivity for saturated acyl-CoA esters like stearoyl-CoA. [, ]

Q5: How does this compound contribute to the regulation of fatty acid composition in cells?

A5: this compound, along with its precursor palmitoyl-CoA, plays a significant role in regulating the balance between saturated and unsaturated fatty acids in cellular lipids. This balance is crucial for maintaining membrane fluidity and integrity. [, , , ]

Q6: Can you explain the role of this compound in the context of stearoyl-CoA desaturase (SCD) activity?

A6: SCD is a key enzyme that catalyzes the desaturation of saturated fatty acids like palmitoyl-CoA and stearoyl-CoA to produce this compound and oleoyl-CoA, respectively. Therefore, the activity of SCD directly impacts the cellular levels of this compound and influences the overall fatty acid composition. [, , , ]

Q7: How does dietary manipulation affect this compound levels in different tissues?

A7: Dietary changes can significantly influence the expression and activity of enzymes involved in lipid metabolism, including those that utilize this compound. For example, a high-sucrose, very low-fat diet has been shown to increase the expression of SCD1 in the intestine, potentially leading to alterations in this compound levels and affecting downstream lipid metabolism. [, ]

Q8: What is the role of this compound in the context of KATP channels in cardiac muscle cells?

A8: Research suggests that this compound, along with its precursor palmitoleic acid, can directly interact with and modulate the activity of KATP channels in cardiac muscle cells. This interaction can affect the channels' sensitivity to ATP, potentially influencing cardiac function. [, ]

Q9: How does temperature affect the utilization of this compound in fish?

A9: Studies on Antarctic fish, which naturally encounter cold environments, have shown that their muscle tissues exhibit a preference for catabolizing monoenoic fatty acids like this compound. This preference is likely linked to adaptations in their metabolic enzymes, such as carnitine palmitoyltransferase (CPT), which display higher activity with this compound as a substrate compared to saturated fatty acyl-CoAs. [, ]

Q10: Are there any specific analytical methods used to study this compound?

A10: Various analytical techniques are employed to study this compound and related fatty acyl-CoAs. These methods include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with mass spectrometry (MS) for identification and structural characterization. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。